3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride

EZH2 inhibitor pyridone pharmacophore SAR

3-(Aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one hydrochloride (CAS 1450662-30-2; molecular formula C₈H₁₃ClN₂O₂; MW 204.65) is a 2-pyridinone derivative bearing a 3-aminomethyl, 4-methoxy, and 6-methyl substitution pattern, supplied as the hydrochloride salt. This specific substitution pattern constitutes the core pyridone pharmacophore that is present in virtually all potent, SAM-competitive SET-domain inhibitors of Enhancer of Zeste Homolog 2 (EZH2) reported to date.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
Cat. No. B12346516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C(C(=C1)OC)CN.Cl
InChIInChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3,6H,4,9H2,1-2H3;1H
InChIKeyYOJLAKMBWQWVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one Hydrochloride: Chemical Identity, Pharmacophore Role, and Procurement Context


3-(Aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one hydrochloride (CAS 1450662-30-2; molecular formula C₈H₁₃ClN₂O₂; MW 204.65) is a 2-pyridinone derivative bearing a 3-aminomethyl, 4-methoxy, and 6-methyl substitution pattern, supplied as the hydrochloride salt . This specific substitution pattern constitutes the core pyridone pharmacophore that is present in virtually all potent, SAM-competitive SET-domain inhibitors of Enhancer of Zeste Homolog 2 (EZH2) reported to date [1]. It serves as the essential amine-bearing building block for constructing clinical-stage EZH2-targeted small molecules and PROTAC degraders, differentiating it from isomeric or differentially substituted aminomethylpyridinones that lack the requisite hydrogen-bonding and steric features for the EZH2 binding pocket [2].

Why a Generic Aminomethylpyridinone Cannot Replace 3-(Aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one Hydrochloride in EZH2-Targeted Programs


Aminomethylpyridinone building blocks are not interchangeable for EZH2 inhibitor synthesis because the pharmacophore–target interaction is exquisitely sensitive to the pyridone ring substitution pattern. Co-crystal structures (e.g., PDB 5LS6) reveal that the 4-methoxy group forms critical hydrogen-bond contacts within the EZH2 SAM-binding pocket, while the 6-methyl group occupies a sterically constrained hydrophobic sub-pocket; the 3-aminomethyl linker positions the pendant amide/indole moiety for optimal hinge-region interactions [1]. Replacing the 4-methoxy with a 4-methyl group (as in 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one) eliminates this key H-bond, resulting in inhibitors with attenuated potency, while isomeric aminomethyl positions (e.g., 4- or 5-aminomethyl) alter the trajectory of the pendant pharmacophore and abrogate binding [2]. Below, we present the quantitative evidence demonstrating why procurement of the exact 3-(aminomethyl)-4-methoxy-6-methyl substitution pattern is a non-negotiable requirement for EZH2-focused discovery programs.

Quantitative Differentiation Evidence: 3-(Aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one Hydrochloride vs. Closest Aminomethylpyridinone Analogs


4-Methoxy Substitution Confers Essential H-Bond Interaction: EZH2 Biochemical Potency Comparison of Derived Inhibitors

In the Pfizer J. Med. Chem. 2016 study, pyridone core-modified EZH2 inhibitors derived from the 4-methoxy-6-methyl scaffold exhibited biochemical IC50 values below 10 nM against wild-type EZH2. In contrast, inhibitors derived from alternative pyridone cores lacking the 4-methoxy group (e.g., compounds 39–43 in Table 2) showed IC50 values exceeding 10,000 nM, representing a >1,000-fold potency loss [1]. The 4-methoxy group forms a specific hydrogen bond with the EZH2 active site as confirmed by the 2.0 Å co-crystal structure of CPI-1205 bound to PRC2 (PDB 5LS6) [2]. The closest purchasable comparator building block, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (CAS 771579-27-2), replaces the critical 4-methoxy with a methyl group and is consequently used to prepare pyrazolopyridine and indazole-series EZH2 inhibitors (distinct chemotypes) rather than the indole-amide series represented by clinical candidates CPI-1205 and CPI-169 .

EZH2 inhibitor pyridone pharmacophore SAR cancer epigenetics

Clinical-Stage Inhibitor Pedigree: This Building Block Is the Direct Precursor to Four Development-Stage EZH2 Inhibitors

3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one (free base CAS 1438382-15-0, or the hydrochloride salt CAS 1450662-30-2) is the direct amide-coupling partner used to prepare at least four EZH2-targeted compounds that have entered clinical or late-stage preclinical development: (i) CPI-1205 (lirametostat), biochemical IC50 = 0.002 μM, cellular EC50 = 0.032 μM, Phase I clinical trials for B-cell lymphomas [1]; (ii) CPI-169, IC50 = 0.24 nM (EZH2 WT), 0.51 nM (EZH2 Y641N), 6.1 nM (EZH1) [2]; (iii) PF-06821497 (mevrometostat), a Pfizer development candidate with robust in vivo tumor growth inhibition [3]; and (iv) PROTAC degrader P4, which effectively induces EZH2 degradation in breast cancer models [4]. The comparator building block 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one (CAS 771579-27-2) is specified for pyrazolopyridine/indazole EZH2 inhibitor series and has not been associated with any clinical-stage indole-amide inhibitor .

CPI-1205 CPI-169 PF-06821497 clinical candidate indole-amide EZH2 inhibitor

Hydrochloride Salt vs. Free Base: Solubility, Handling, and Storage Stability Differentiation

The hydrochloride salt (CAS 1450662-30-2, MW 204.65) is a solid at ambient temperature with defined storage conditions (room temperature, dry and cool per Chemscene specifications; purity ≥98%) . The corresponding free base (CAS 1438382-15-0, MW 168.19) is reported as a colourless liquid at room temperature with typical purity of 95–97% . The hydrochloride salt offers three practical advantages for procurement and use: (i) it is a readily weighable solid, eliminating the volumetric handling challenges and volatility concerns associated with the liquid free base; (ii) the salt form provides enhanced aqueous solubility for direct use in amide coupling reactions under basic conditions, a critical step in the synthesis of CPI-1205, CPI-169, and PF-06821497; and (iii) the hydrochloride counterion stabilizes the primary amine against atmospheric CO₂ absorption and oxidative degradation during storage, reducing batch-to-batch variability in coupling efficiency [1].

hydrochloride salt free base solubility building block handling solid-state stability

Dual-Modality Utility: This Building Block Supports Both Small-Molecule Inhibitor and PROTAC Degrader Development for EZH2

Beyond traditional occupancy-based EZH2 inhibition, the 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one building block has been employed as the EZH2-recognition element in PROTAC degraders. In the 2024 Bioorganic Chemistry study, commercially available 3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one (compound 5 in Scheme 1) was directly coupled to a VHL E3 ligase ligand-bearing intermediate to produce degrader P4, which effectively induced EZH2 protein degradation in MDA-MB-231 breast cancer cells and significantly decreased H3K27me3 levels [1]. In contrast, aminomethylpyridinone building blocks with alternative substitution patterns (e.g., 4,6-dimethyl or unsubstituted) have not been reported in successful EZH2 PROTAC designs, likely due to reduced EZH2 binding affinity that compromises ternary complex formation efficiency [2]. This dual utility—small-molecule inhibitor and PROTAC degrader—is unique to the 4-methoxy-6-methyl substitution pattern and broadens the compound's procurement relevance across two high-value therapeutic modalities.

PROTAC EZH2 degrader targeted protein degradation breast cancer VHL ligand

Recommended Procurement and Application Scenarios for 3-(Aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Indole-Amide Series EZH2 Inhibitors (CPI-1205, CPI-169, and Back-Up Candidates)

This building block is the direct amine component for constructing the clinical-stage indole-amide EZH2 inhibitor series. The 4-methoxy-6-methyl-pyridone scaffold delivers biochemical IC50 values below 10 nM (and as low as 0.002 μM for CPI-1205) against EZH2, a potency level that cannot be achieved with building blocks bearing alternative substitution patterns [1]. Med-chem teams engaged in lead optimization of EZH2 SAM-competitive inhibitors should specify the hydrochloride salt (CAS 1450662-30-2) for amide coupling reactions under standard HATU/DIPEA or EDCI/HOBt conditions as described in the CPI-1205 synthetic protocol [2].

Process Chemistry and Cost-Efficient Scale-Up for EZH2 Development Candidates (e.g., PF-06821497)

Pfizer's publication of a cost-efficient synthetic process toward the key intermediate of PF-06821497 underscores the industrial relevance of this building block [1]. Process R&D teams scaling up EZH2 inhibitor manufacturing should procure the hydrochloride salt form for its solid-state handling advantages, higher purity specification (≥98%), and reduced amine degradation during storage, which collectively improve batch consistency and coupling yield in multi-kilogram campaigns [2].

Construction of EZH2-Targeting PROTAC Degraders for Drug-Resistant Cancers

This building block serves as the EZH2-recognition warhead in VHL-based PROTAC degraders, as demonstrated by degrader P4 which induced effective EZH2 degradation and H3K27me3 suppression in triple-negative breast cancer cells [1]. Researchers developing PROTACs to overcome resistance to catalytic EZH2 inhibitors should select this specific building block because alternative aminomethylpyridinones lack the requisite EZH2 binding potency (Kd in the low nanomolar range) needed for efficient ternary complex formation and ubiquitination [2].

Pharmacophore Reference Standard for Pyridone-Containing EZH2 Inhibitor Screening Assays

Given that the 4-methoxy-6-methyl-2-pyridone moiety is the conserved pharmacophore across all potent EZH2 SET-domain inhibitors [1], this building block can serve as a reference standard or control ligand in biochemical and biophysical screening cascades. Its well-characterized binding mode (validated by the 2.0 Å co-crystal structure, PDB 5LS6) allows assay development groups to use it as a competitive probe for SAM-site binding, enabling fragment-based screening or validation of novel EZH2 inhibitor chemotypes [2].

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